molecular formula C7H18Cl2N2 B15201941 N1-Cyclopentylethane-1,2-diamine dihydrochloride

N1-Cyclopentylethane-1,2-diamine dihydrochloride

Cat. No.: B15201941
M. Wt: 201.13 g/mol
InChI Key: GREXXWSXKLNADA-UHFFFAOYSA-N
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Description

N1-Cyclopentylethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a cyclopentyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopentylethane-1,2-diamine dihydrochloride typically involves the reaction of cyclopentylamine with ethylene diamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents like ethanol or methanol

    Catalyst: Hydrochloric acid

The reaction proceeds through nucleophilic substitution, where the amine group of cyclopentylamine attacks the ethylene diamine, forming the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopentylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of corresponding amides or nitriles

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of substituted ethane-1,2-diamine derivatives

Scientific Research Applications

N1-Cyclopentylethane-1,2-diamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-Cyclopentylethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyclopentyl group enhances its binding affinity, making it a potent inhibitor or activator of certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-Cyclohexylethane-1,2-diamine dihydrochloride
  • N1-Cyclopropylethane-1,2-diamine dihydrochloride
  • N1-Cyclobutylethane-1,2-diamine dihydrochloride

Uniqueness

N1-Cyclopentylethane-1,2-diamine dihydrochloride is unique due to its cyclopentyl group, which imparts specific steric and electronic properties. This makes it more effective in certain applications compared to its analogs with different cycloalkyl groups.

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

N'-cyclopentylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c8-5-6-9-7-3-1-2-4-7;;/h7,9H,1-6,8H2;2*1H

InChI Key

GREXXWSXKLNADA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCCN.Cl.Cl

Origin of Product

United States

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